Propiophenone, 2-(methylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 2-(methylsulfinyl)- is an organic compound characterized by the presence of a propiophenone structure with a methylsulfinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Propiophenone, 2-(methylsulfinyl)- can be synthesized through several methods. One common approach involves the oxidation of 2-(methylthio)ethyl methacrylate to form the sulfoxide group . This reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Propiophenone, 2-(methylsulfinyl)- often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 2-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to the thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted propiophenone derivatives depending on the nucleophile used.
Scientific Research Applications
Propiophenone, 2-(methylsulfinyl)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Propiophenone, 2-(methylsulfinyl)- involves its interaction with molecular targets through its sulfoxide group. This group can form hydrogen bonds and interact with polar sites on proteins and enzymes, affecting their activity. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Propiophenone: A simple aromatic ketone without the methylsulfinyl group.
4-Methylpropiophenone: Contains a methyl group at the para position of the phenyl ring.
2′,4′-Dimethylacetophenone: Contains two methyl groups on the phenyl ring.
Uniqueness
Propiophenone, 2-(methylsulfinyl)- is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it valuable in various applications .
Properties
CAS No. |
7715-08-4 |
---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-methylsulfinyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H12O2S/c1-8(13(2)12)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
QWWMSEDTVFDZDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.